1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride

IDO1 inhibition Immuno-oncology Structure-activity relationship

Researchers optimizing IDO1 inhibitors often face limited access to meta-substituted O-benzylhydroxylamine building blocks with validated SAR. This compound addresses that gap: • 2-fold enhanced IDO1 inhibitory potency vs. unsubstituted lead - validated by SAR studies at the meta position • ~1.0 logP increase over unsubstituted analogs for improved membrane permeability and metabolic stability • 57% demonstrated yield in nucleoside scaffold functionalization (N4-[3-(trifluoromethyl)benzyloxy]cytidine) • ≥95% purity, white crystalline solid, soluble in water and organic solvents Supplied with full QA documentation. Immediate global shipping from stock.

Molecular Formula C8H9ClF3NO
Molecular Weight 227.61 g/mol
CAS No. 15256-07-2
Cat. No. B094064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride
CAS15256-07-2
Molecular FormulaC8H9ClF3NO
Molecular Weight227.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CON.Cl
InChIInChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5,12H2;1H
InChIKeyDXEDFEUKJRKFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride Product Overview


1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride (CAS 15256-07-2), also known as O-(3-(trifluoromethyl)benzyl)hydroxylamine hydrochloride, is a halogenated O-benzylhydroxylamine derivative. It is supplied as a white crystalline solid with a melting point of 160–170 °C, a purity of ≥96%, and is soluble in water and organic solvents . As a hydroxylamine derivative, it serves as a key intermediate in the synthesis of nitrones, oximes, and nitrogen-containing bioactive compounds .

Building block Supports synthesis of nitrones, oximes and nitrogen-containing bioactive compounds
Meta-CF3 substitution Reported IDO1 inhibition SAR; meta position relevant for activity
Solvent flexibility Soluble in water and organic media, enabling diverse reaction conditions

Why Analogs Cannot Substitute This Compound


Simple substitution with unsubstituted O-benzylhydroxylamine or its positional isomers is not functionally equivalent due to the profound impact of the trifluoromethyl group and its specific meta-substitution on both biological activity and physicochemical properties. Structure-activity relationship (SAR) studies have demonstrated that the addition of a halogen or trifluoromethyl group to the aromatic ring of O-benzylhydroxylamine significantly alters inhibitory potency against IDO1, with the meta position providing the greatest gain in activity [1]. Furthermore, the presence of the trifluoromethyl group substantially increases lipophilicity, affecting compound distribution and membrane permeability .

Unsubstituted analog may not match potency
SAR evidence shows meta-CF3 significantly enhances IDO1 inhibition compared to O-benzylhydroxylamine; direct substitution may shift inhibitory profile.
Positional isomer alters activity and properties
Para-CF3 isomer exhibits markedly different IDO1 potency and lipophilicity; meta-specific substitution cannot be replaced by ortho or para analogs without target engagement change.

Quantitative Evidence vs. Analogs


Meta-Trifluoromethyl Substitution Enhances IDO1 Inhibition

The meta-trifluoromethyl substituted O-benzylhydroxylamine (the free base form of the target compound) demonstrates an IC50 of 0.41 μM against recombinant human indoleamine 2,3-dioxygenase-1 (IDO1). In contrast, the unsubstituted lead compound, O-benzylhydroxylamine, exhibits an IC50 of 0.81 μM, while the para-trifluoromethyl analog shows a significantly higher IC50 of 8.9 μM [1].

IDO1 inhibition IC50
Head-to-head
meta-CF3: 0.41 µM; unsubstituted: 0.81 µM; para-CF3: 8.9 µM
Supports IDO1 inhibitor screening context
Recombinant human IDO1; spectrophotometric assay
IDO1 inhibition Immuno-oncology Structure-activity relationship

Enhanced Lipophilicity and Membrane Permeability

The target compound, 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride, has a calculated partition coefficient (logP) of 3.60 . In comparison, the unsubstituted O-benzylhydroxylamine hydrochloride has a reported logP of 2.58 [1]. The increase of approximately 1.0 logP unit corresponds to a roughly 10-fold higher octanol-water partition coefficient.

Lipophilicity (logP)
Cross-study
meta-CF3: 3.60; unsubstituted: 2.58
Supports permeability research context
Data to verify; calculated partition coefficient
Lipophilicity Drug-likeness Pharmacokinetics

Nucleoside Modification for P2Y6 Agonists

In a reported synthetic protocol, 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride was reacted with cytidine in pyridine for 12 hours to yield N4-[3-(trifluoromethyl)benzyloxy]cytidine in 57% yield . This reaction is part of a structure-activity relationship study of pyrimidine nucleotides targeting the P2Y6 receptor.

Nucleoside modification yield
Supporting evidence
57% yield for N4-[3-(trifluoromethyl)benzyloxy]cytidine
Supports nucleoside modification research
Cytidine, pyridine, 12 h; P2Y6 receptor study
Nucleoside modification P2Y6 receptor agonist Synthetic intermediate

Key Application Scenarios


IDO1 Inhibitor for Immuno-Oncology

The compound's 2-fold enhanced IDO1 inhibitory potency compared to the unsubstituted lead [1] makes it a preferred starting material for medicinal chemistry programs targeting IDO1-mediated immune suppression in cancer. Its favorable potency and distinct SAR profile support its use in lead optimization efforts.

Trifluoromethyl Drug Candidate Synthesis

The presence of the trifluoromethyl group and the associated ~1.0 logP increase over unsubstituted analogs are advantageous for designing drug candidates with improved membrane permeability and metabolic stability. The compound serves as a convenient source of the 3-(trifluoromethyl)benzyl fragment.

Modified Nucleosides for GPCR Research

As demonstrated by the 57% yield in the synthesis of N4-[3-(trifluoromethyl)benzyloxy]cytidine , the compound is a viable reagent for introducing the 3-(trifluoromethyl)benzyloxy group into nucleoside scaffolds. This application is particularly relevant for developing P2Y6 receptor agonists and other purinergic signaling modulators.

Application
Selection Property
Validation Focus
IDO1 pathway inhibition research
Meta-CF3 substitution for inhibition optimization
IDO1 enzyme inhibition assay context
CF3-containing lead design
Enhanced lipophilicity (reported logP shift)
Permeability and metabolic stability research
Nucleoside modification for purinergic receptor studies
N4-modification synthetic yield context
GPCR ligand synthesis validation

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